molecular formula C8H7N3O B12959561 6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde

6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde

Cat. No.: B12959561
M. Wt: 161.16 g/mol
InChI Key: IPWVJJHZGMGDBE-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridazine ring system. The methyl group at position 6 and the aldehyde at position 3 render it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimalarial agents. Its synthesis involves cyclocondensation of 3-amino-6-methylpyridazine with chloroacetaldehyde under reflux, yielding a 69% purified product with characteristic $ ^1H $ NMR peaks at δ 8.62 ppm (DMSO-$ d_6 $) . The aldehyde moiety enables further functionalization, such as condensation reactions, to generate pharmacologically active derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-6-2-3-8-9-4-7(5-12)11(8)10-6/h2-5H,1H3

InChI Key

IPWVJJHZGMGDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=C2C=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imidazo[1,2-b]pyridazine Scaffold

Key structural analogs differ in substituents at positions 2, 3, and 6, significantly altering physicochemical properties and biological activities.

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Key Properties/Activities Reference
6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde Methyl (C6), aldehyde (C3) Intermediate for antimalarial agents; reactive aldehyde for derivatization
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde Chloro (C6), aldehyde (C3) Higher toxicity (harmful by inhalation/skin contact); CAS 154578-26-4
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Bromo (C6), aldehyde (C3) Different ring system (pyridine vs. pyridazine); M.Wt 225.04; used in fluorescent probes
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Chloro (C6), methyl ester (C2) High structural similarity (0.98); ester group improves stability
6-Chloro-3-nitroimidazo[1,2-b]pyridazine Chloro (C6), nitro (C3) Synthesized via nitration; moderate yield (45–60%); electron-withdrawing nitro group reduces reactivity

Biological Activity

6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of this compound is C8H8N4OC_8H_8N_4O, with a molecular weight of 164.18 g/mol. It features an imidazo-pyridazine structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer proliferation. Notably, it has been identified as a potential ATP-competitive inhibitor of the mTOR pathway, which plays a crucial role in cell growth and metabolism.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance, compounds derived from this scaffold have shown significant anti-proliferative activity against various cancer cell lines including non-small cell lung cancer (NSCLC) A549 and H460 cells. The half-maximal inhibitory concentration (IC50) values for some derivatives ranged from 0.02 μM to 20.7 μM, indicating potent activity against these types of cancer cells .

Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundCell LineIC50 (μM)Mechanism
A15A5490.067mTOR Inhibition
A17H4600.062G1-phase Arrest
A18A5490.020AKT/S6 Phosphorylation Suppression

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving cyclization reactions and oxidation processes. One notable route involves the conversion of 6-methylpyridazin-3-amine using DMF-DMA followed by cyclization with bromoacetonitrile .

Case Studies

In a study conducted on the efficacy of these compounds in vivo, compound A17 demonstrated significant anticancer effects in a nude mouse model bearing A549 xenografts. This study provided compelling evidence for the therapeutic potential of imidazo[1,2-b]pyridazine derivatives in cancer treatment .

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